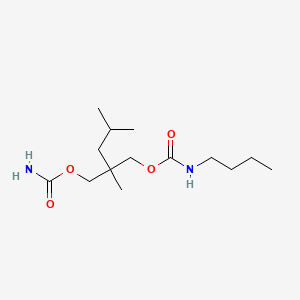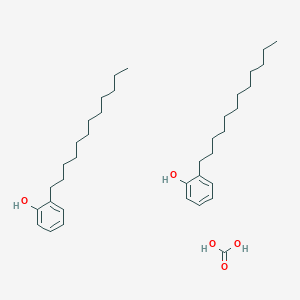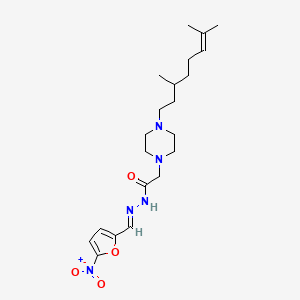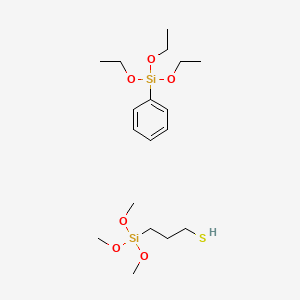
Triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(phenyl)silane: and 3-trimethoxysilylpropane-1-thiol are organosilicon compounds widely used in various scientific and industrial applications. Triethoxy(phenyl)silane is known for its role in organic synthesis and as a coupling agent, while 3-trimethoxysilylpropane-1-thiol is recognized for its thiol functionality, making it valuable in surface modification and as a molecular adhesive.
準備方法
Triethoxy(phenyl)silane
Synthetic Routes and Reaction Conditions: Triethoxy(phenyl)silane can be synthesized through the reaction of phenylmagnesium bromide with tetraethoxysilane, followed by reduction with lithium aluminum hydride . Another method involves the reaction of phenyltrichlorosilane with ethanol in the presence of a base .
Industrial Production Methods: Industrial production often involves the direct synthesis of trialkoxysilanes by reacting silicon with alcohol in the presence of a catalyst .
3-trimethoxysilylpropane-1-thiol
Synthetic Routes and Reaction Conditions: 3-trimethoxysilylpropane-1-thiol is typically synthesized by reacting 3-chloropropyltrimethoxysilane with sodium hydrosulfide . The reaction is carried out in anhydrous conditions to prevent hydrolysis of the silane groups.
Industrial Production Methods: The industrial production of 3-trimethoxysilylpropane-1-thiol involves similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
Types of Reactions:
Hydrolysis: Triethoxy(phenyl)silane undergoes hydrolysis to form silanols, which can further condense to form siloxane bonds.
Reduction: It can be reduced to phenylsilane using lithium aluminum hydride.
Substitution: It participates in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts and appropriate ligands.
Major Products:
Hydrolysis: Silanols and siloxanes.
Reduction: Phenylsilane.
Substitution: Various substituted phenylsilanes.
Types of Reactions:
Hydrolysis: Similar to other silanes, it undergoes hydrolysis to form silanols.
Thiol-Ene Reaction: The thiol group can react with alkenes in the presence of a radical initiator.
Oxidation: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Thiol-Ene Reaction: Radical initiators like AIBN.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Thiol-Ene Reaction: Thioether derivatives.
Oxidation: Disulfides.
科学的研究の応用
Triethoxy(phenyl)silane
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds .
Biology: Employed in the modification of biomolecules for enhanced stability and functionality .
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds .
Industry: Used in the production of coatings, adhesives, and sealants .
3-trimethoxysilylpropane-1-thiol
Chemistry: Acts as a linker molecule in the preparation of gold multilayers and as a molecular adhesive .
Biology: Utilized in the immobilization of enzymes and other biomolecules on surfaces .
Medicine: Explored for its potential in biosensor development due to its thiol functionality .
Industry: Used in the fabrication of vapor-deposited gold electrodes and as a precursor for silica .
作用機序
Triethoxy(phenyl)silane
Mechanism: Triethoxy(phenyl)silane exerts its effects through the formation of siloxane bonds upon hydrolysis. These bonds provide stability and enhance the properties of the materials it is incorporated into .
Molecular Targets and Pathways: Targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
3-trimethoxysilylpropane-1-thiol
Mechanism: The thiol group in 3-trimethoxysilylpropane-1-thiol reacts with various functional groups, forming strong covalent bonds. This property is exploited in surface modification and molecular adhesion .
Molecular Targets and Pathways: Targets include alkenes and other thiol-reactive groups, facilitating the formation of thioether or disulfide bonds .
類似化合物との比較
(3-Mercaptopropyl)trimethoxysilane: Similar structure but with a mercapto group.
Trimethoxysilane: Lacks the thiol group, limiting its use in thiol-specific reactions.
Uniqueness: The presence of both trimethoxysilyl and thiol groups in 3-trimethoxysilylpropane-1-thiol makes it highly versatile for surface modification and as a molecular adhesive .
特性
CAS番号 |
30586-47-1 |
|---|---|
分子式 |
C18H36O6SSi2 |
分子量 |
436.7 g/mol |
IUPAC名 |
triethoxy(phenyl)silane;3-trimethoxysilylpropane-1-thiol |
InChI |
InChI=1S/C12H20O3Si.C6H16O3SSi/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12;1-7-11(8-2,9-3)6-4-5-10/h7-11H,4-6H2,1-3H3;10H,4-6H2,1-3H3 |
InChIキー |
RNTQJVJHRHCWMS-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC.CO[Si](CCCS)(OC)OC |
関連するCAS |
30586-47-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


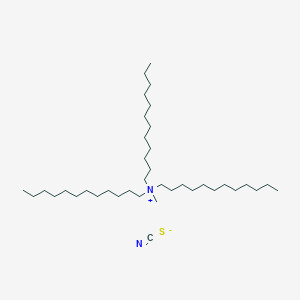
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
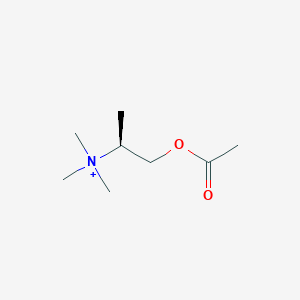
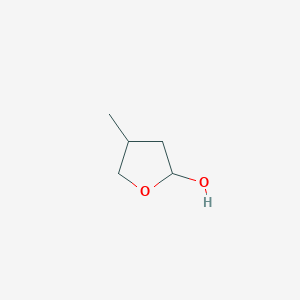

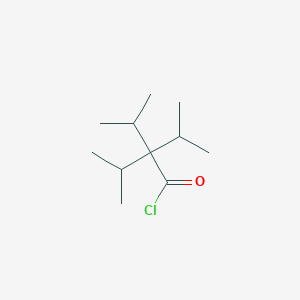
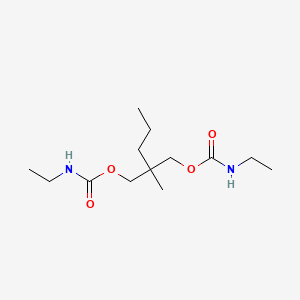
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
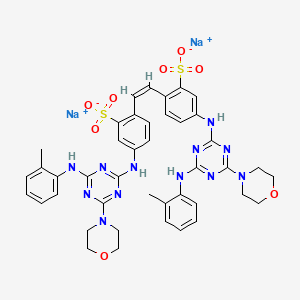

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
